Maleic acid-mono-2-methacryloyloxy ethyl ester
CAS No.: 31718-58-8
Cat. No.: VC11696266
Molecular Formula: C10H12O6
Molecular Weight: 228.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31718-58-8 |
|---|---|
| Molecular Formula | C10H12O6 |
| Molecular Weight | 228.20 g/mol |
| IUPAC Name | (Z)-4-oxo-4-(1-prop-2-enoyloxypropan-2-yloxy)but-2-enoic acid |
| Standard InChI | InChI=1S/C10H12O6/c1-3-9(13)15-6-7(2)16-10(14)5-4-8(11)12/h3-5,7H,1,6H2,2H3,(H,11,12)/b5-4- |
| Standard InChI Key | QHNMXBRCQQYQST-PLNGDYQASA-N |
| Isomeric SMILES | CC(COC(=O)C=C)OC(=O)/C=C\C(=O)O |
| SMILES | CC(COC(=O)C=C)OC(=O)C=CC(=O)O |
| Canonical SMILES | CC(COC(=O)C=C)OC(=O)C=CC(=O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
Maleic acid-mono-2-methacryloyloxy ethyl ester is an ester derivative formed through the reaction of maleic acid with methacryloxyethyl alcohol. Its structure features a maleic acid backbone substituted with a methacryloyloxy ethyl group, conferring both hydrophilic (carboxylic acid) and hydrophobic (methacrylate) properties. The compound’s molecular formula (C₁₀H₁₂O₆) and weight (228.20 g/mol) are critical for its reactivity and compatibility in polymer matrices.
Table 1: Key Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₂O₆ | |
| Molecular Weight | 228.20 g/mol | |
| CAS Number | 31718-58-8 | |
| Reactivity | Polymerizable via methacrylate group |
Synthesis and Optimization
Reaction Mechanisms
The synthesis typically involves esterification between maleic acid and methacryloxyethyl alcohol under acidic or enzymatic catalysis. A patent detailing the synthesis of structurally analogous maleic esters (e.g., maleic acid di(2-ethylhexyl) ester) highlights the use of heteropolyacid catalysts, such as H₄[Ti(H₂O)TiW₁₁O₃₉]·7H₂O, to achieve high esterification rates (up to 99.6%) . While the specific catalyst for Maleic acid-mono-2-methacryloyloxy ethyl ester may differ, similar optimization principles apply, including:
-
Molar Ratios: A stoichiometric excess of methacryloxyethyl alcohol (1:2.1–3.5) ensures complete conversion of maleic acid .
-
Solvent Selection: Toluene is commonly employed as an azeotropic agent to remove water, enhancing reaction efficiency .
-
Temperature and Time: Reflux conditions (100–150°C) for 2–4 hours are typical for achieving high yields .
Table 2: Synthesis Parameters and Outcomes
| Parameter | Range/Value | Outcome | Source |
|---|---|---|---|
| Catalyst Loading | 0.15–0.65% of total reactants | High esterification | |
| Reaction Time | 2–4 hours | 95.8–99.6% yield | |
| Temperature | Reflux (~150°C) | Optimal conversion |
Applications in Advanced Materials
Polymer Chemistry
The methacryloyloxy group enables radical polymerization, making the compound a valuable monomer for cross-linked polymers. Applications include:
-
Dental Resins: Analogous methacrylate esters (e.g., mono-2-(methacryloyloxy)ethyl succinate) are used in adhesive hybrid resins for dental restorations, where carboxylic acid groups facilitate peptide conjugation .
-
Flexible Optoelectronics: Incorporation into elastomers enhances mechanical flexibility and shape recovery, critical for wearable devices .
Biomedical Engineering
Preliminary research suggests potential in biocompatible hydrogels and drug delivery systems. The carboxylic acid group allows for pH-responsive behavior, while the methacrylate moiety supports photopolymerization under mild conditions.
| Endpoint | Findings | Source |
|---|---|---|
| Acute Oral Toxicity | Low (LD₅₀ > 2,000 mg/kg) | |
| Skin Irritation | Corrosive potential | |
| Sensitization | Positive in animal models |
Research Directions and Challenges
Biocompatibility Studies
While the compound’s dual functionality is promising for biomedical applications, comprehensive in vivo studies are lacking. Key priorities include:
-
Long-Term Stability: Assessing degradation products in physiological conditions.
-
Cytocompatibility: Evaluating effects on cell proliferation and inflammation.
Industrial Scalability
Optimizing catalyst recovery and solvent reuse, as demonstrated in patent CN106928057B, could reduce production costs and environmental impact .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume